H-Glu-Pna

Overview

Description

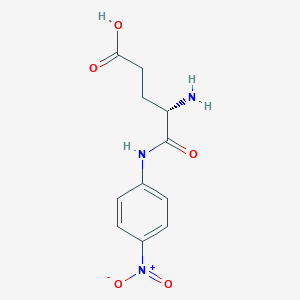

H-Glu-Pna, also known as L-Glutamic acid 1-(4-nitroanilide), is a glutamic acid derivative . It has a molecular formula of C11H13N3O5 and a molecular weight of 267.24 g/mol . It is recognized for its potential in various biomedical applications .

Synthesis Analysis

Peptide nucleic acids (PNAs), including this compound, are synthetic DNA analogs where the phosphodiester backbone is replaced by repetitive units of N-(2-aminoethyl) glycine . The synthesis of this compound involves chemical modifications and optimizations to improve its binding affinity, specificity, and solubility .Molecular Structure Analysis

The molecular structure of this compound includes a total of 32 bonds, with 19 non-H bonds, 10 multiple bonds, 6 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), 1 nitro group (aromatic), and 1 hydroxyl group .Chemical Reactions Analysis

This compound is a substrate of the enzyme γ-glutamyltransferase (GGT). The GGT-catalyzed hydrolysis of this compound produces cytotoxic effects in lung cancer A549 cells, resulting from the release of the metabolite p-nitroaniline .Physical And Chemical Properties Analysis

This compound has a molecular weight of 267.24 g/mol. It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 5 .Scientific Research Applications

Fluorogenic Substrates for Blood Coagulation Factor XIII

H-Glu-Pna derivatives were developed as fluorogenic substrates for activated blood coagulation factor XIII. A particular derivative, H-Tyr-Glu(AMC)-Val-Lys-Val-Ile-NH2, demonstrated a moderate kcat/Km value, indicating its potential utility in measuring FXIII-A2* activities in plasma samples and for in vitro measurements. Additionally, this derivative was used to assess the inhibitory potency of a newly synthesized inhibitor, showcasing its potential in inhibitor screening for blood coagulation factors (Hardes, Hammamy, & Steinmetzer, 2013).

Interaction Studies of Amino Acid Modified Peptide Nucleic Acid and Proteins

Amino acid modified PNAs, including Glu-Pna, were studied for their interaction with proteins. The modifications to PNA's backbone, aimed at improving water-solubility and cell-permeability, were found to impact the interaction between PNA and proteins. A study using online capillary electrophoresis reaction method assessed the binding affinity and specificity of modified PNA and proteins, revealing that modifications like Glu-Pna can significantly influence PNA's interaction with proteins. This study highlights the importance of understanding the effects of such modifications for the design of PNA probes that bind to proteins (Wang, Ghulam, Zhu, & Qu, 2018).

Specific Near-Infrared Fluorescent Probes for β-Glucuronidase Detection

A novel near-infrared (NIR) fluorescent probe based on a hemicyanine skeleton conjugated with d-glucuronic acid, HC-glu, was developed for the quantification and trapping of endogenous β-Glucuronidase (GLU) activity in vitro and in vivo. This probe demonstrated high sensitivity, selectivity, and imaging resolution, making it a promising tool for evaluating the biological function and process of GLU in living systems (Jin et al., 2018).

Chromogenic Substrates for Coagulation Factor XIIIa

Another study explored Glu(pNA)-containing peptides as chromogenic substrates for transglutaminase factor XIIIa. These substrates allowed for the determination of FXIII-A(2)* activity, making them useful tools for in vitro inhibitor screening. The study emphasized the potential of these substrates in facilitating convenient determination of FXIII-A(2)* activity (Hardes, Becker, Hammamy, & Steinmetzer, 2012).

Radiotherapy Sensitization in Cancer Treatment

Glucose-capped gold nanoparticles (Glu-GNPs) were investigated for their ability to enhance radiation sensitivity in radiation-resistant human prostate cancer cells. The study suggested that Glu-GNPs can significantly enhance the growth inhibition effect of radiation by inducing cell cycle changes, highlighting their potential use in sensitizing cancer cells to radiation therapy (Roa et al., 2009).

Mechanism of Action

Target of Action

H-Glu-Pna, a derivative of glutamic acid , primarily targets glutamate receptors in the body . Glutamate is the most widespread neurotransmitter in brain function, acting as an excitatory neurotransmitter and as a precursor for the synthesis of GABA in GABAergic neurons .

Mode of Action

This compound interacts with its targets, the glutamate receptors, by activating both ionotropic and metabotropic glutamate receptors . The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors . Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Biochemical Pathways

The action of this compound affects the glutamine metabolic pathway . This pathway plays a crucial role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . The glutamine metabolic pathway is involved in the assembly of the most important cellular building blocks, including nucleotides and amino acids .

Pharmacokinetics

The pharmacokinetics of peptide nucleic acid (pna) oligomers, which are related compounds, have been studied . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The action of this compound results in the secretion of anabolic hormones, supply of fuel during exercise, improved mental performance during stress-related tasks, and prevention of exercise-induced muscle damage . These effects make this compound and other amino acid derivatives beneficial as ergogenic dietary substances .

Safety and Hazards

When handling H-Glu-Pna, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of accidental ingestion or contact, immediate medical attention is required .

Future Directions

Biochemical Analysis

Biochemical Properties

H-Glu-Pna is involved in the hydrolysis and transpeptidation activities of γ-glutamyltranspeptidase, an enzyme found in Bacillus amyloliquefaciens S0904 . This enzyme catalyzes both the hydrolysis and transpeptidation of glutamyl substrates . The hydrolysis activity of the enzyme is tolerant against NaCl up to 2.5 M, whereas the transpeptidation activity decreases by NaCl .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with γ-glutamyltranspeptidase . The enzyme’s hydrolysis and transpeptidation activities, which are influenced by this compound, can affect various cellular processes, including protein degradation and peptide bond formation .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with γ-glutamyltranspeptidase . The enzyme forms a γ-glutamyl-enzyme intermediate using glutamine and glutathione as substrates, followed by the transfer of the glutamyl moiety to either water (hydrolysis) or acceptors bearing an amino group, such as free amino acids, amines, and short peptides (transpeptidation) .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely dependent on the conditions of the experiment. For instance, the hydrolysis and transpeptidation activities of γ-glutamyltranspeptidase, which are influenced by this compound, can be controlled by changing the pH and whether or not to add NaCl .

Metabolic Pathways

This compound is involved in the metabolism of glutathione, a critical antioxidant in cells . γ-glutamyltranspeptidase, the enzyme that interacts with this compound, plays a key role in this metabolic pathway .

properties

IUPAC Name |

(4S)-4-amino-5-(4-nitroanilino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5/c12-9(5-6-10(15)16)11(17)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,17)(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQXNQKTUGNZLD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCC(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CCC(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10946884 | |

| Record name | N-(4-Nitrophenyl)-alpha-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24032-35-7 | |

| Record name | (4S)-4-Amino-5-[(4-nitrophenyl)amino]-5-oxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24032-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-4-Amino-5-((4-nitrophenyl)amino)-5-oxovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024032357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Nitrophenyl)-alpha-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-amino-5-[(4-nitrophenyl)amino]-5-oxovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

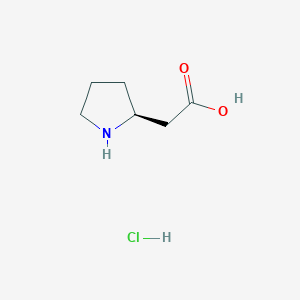

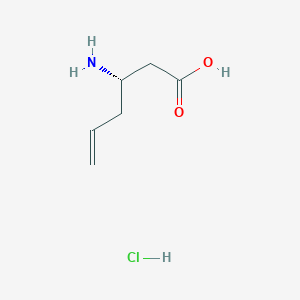

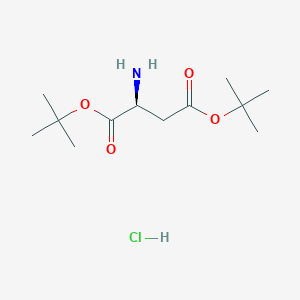

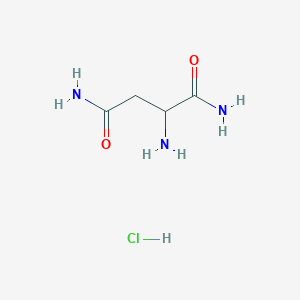

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.